BenchChemオンラインストアへようこそ!

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride

norepinephrine transporter binding affinity selectivity ratio

This racemic hydrochloride salt (MW 349.8 g/mol) is the definitive reference standard for chiral method development and NET pharmacology. Its defined stoichiometry ensures precise molar calculations, unlike the mesylate salt. The racemic mixture enables system suitability testing for resolving (S,S)- and (R,R)-enantiomers, which exhibit a 130-fold difference in hNET affinity. Ideal for validating enantiomeric purity, benchmarking NET uptake assays (Ki = 1.1 nM), and serving as a non-radioactive standard for PET radioligand development. Verify salt form and stereochemistry to ensure experimental reproducibility.

Molecular Formula C19H24ClNO3
Molecular Weight 349.8 g/mol
CAS No. 93851-85-5
Cat. No. B3061311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride
CAS93851-85-5
Molecular FormulaC19H24ClNO3
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.Cl
InChIInChI=1S/C19H23NO3.ClH/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;/h3-11,18-20H,2,12-14H2,1H3;1H
InChIKeyYEAGVSAOGVUCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride (CAS 93851-85-5) – Compound Identity and Pharmacological Class for Procurement Specification


Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride (CAS 93851-85-5) is the racemic hydrochloride salt of reboxetine, a α-aryloxybenzyl morpholine derivative that functions as a selective norepinephrine reuptake inhibitor (sNRI) [1]. The compound has molecular formula C₁₉H₂₄ClNO₃ and molecular weight 349.8 g/mol, with a boiling point of 443.7°C at 760 mmHg and flash point of 188.2°C . It is structurally and mechanistically distinct from tricyclic antidepressants and selective serotonin reuptake inhibitors [2]. The hydrochloride salt form provides a defined stoichiometric composition suitable for use as a reference standard, analytical benchmark, and research intermediate where precise salt identity is critical for reproducible experimental outcomes [3].

Why Generic Substitution Fails for Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride (CAS 93851-85-5) – Critical Salt-Form, Enantiomeric, and Selectivity Differentiators


Substituting CAS 93851-85-5 with a generic 'reboxetine' or other sNRI without verifying exact salt form, stereochemical composition, and target selectivity profile risks introducing uncontrolled variables that compromise experimental reproducibility. The hydrochloride salt (MW 349.8 g/mol) differs from the mesylate salt (MW ~413.5 g/mol) in solubility, hygroscopicity, and molar potency calculations [1]. Furthermore, the racemic mixture contains both (R,R)- and (S,S)-enantiomers, which exhibit a 130-fold difference in hNET binding affinity [2]. In-class sNRIs such as viloxazine and atomoxetine display markedly different NET/SERT selectivity ratios [3]. The quantitative evidence below establishes exactly where these differences become decision-relevant for scientific selection.

Quantitative Differentiation Evidence for Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride (CAS 93851-85-5) – Head-to-Head Comparator Data


NET Binding Affinity and Selectivity Ratio: Reboxetine Hydrochloride vs. Viloxazine on hNET, hSERT, and hDAT

The reboxetine scaffold (represented by the hydrochloride salt) demonstrates NET binding affinity (Ki = 1.1–11 nM) approximately 150-fold more potent than viloxazine (Ki = 155 nM) on hNET, while maintaining a NET/SERT selectivity ratio of 40–117 [1]. This contrasts with viloxazine, whose NET/SERT selectivity ratio is only ~111 [1]. For experiments requiring clean noradrenergic pharmacology without serotonergic confounds, the higher absolute NET affinity and broader selectivity window of the reboxetine scaffold provide a critical advantage over viloxazine.

norepinephrine transporter binding affinity selectivity ratio sNRI antidepressant

Enantiomer-Dependent hNET Affinity: (S,S) vs. (R,R) Forms of the Reboxetine Scaffold

Within the racemic hydrochloride salt (CAS 93851-85-5), the (S,S)-enantiomer exhibits ~130-fold higher binding affinity for hNET than the (R,R)-enantiomer [1]. Computational studies identified 6 key hNET residues that favor (S,S)-reboxetine binding over (R,R)-reboxetine, providing a molecular rationale for the affinity difference [1]. In PET imaging studies, (S,S)-[¹¹C]MRB (the methyl analogue of (S,S)-reboxetine) showed superiority over (R,R)-[¹¹C]MRB, with (S,S)-[¹¹C]MRB > (S,S)-[¹¹C]3-Cl-MRB > (S,S)-[¹⁸F]fluororeboxetine identified as the rank order of NET ligand suitability [2].

enantiomer hNET affinity stereospecificity (S,S)-reboxetine (R,R)-reboxetine

In Vivo Antidepressant Potency: Antireserpine Test ED50 Comparison – Reboxetine vs. Imipramine, Desipramine, and Viloxazine

In the antireserpine-induced hypothermia and blepharospasm model, the reboxetine scaffold demonstrated outstanding activity compared to reference antidepressants. Melloni et al. (1984) reported that compound 32 (2-[α-(2-ethoxyphenoxy)benzyl]morpholine, the free base of the target hydrochloride) showed superior activity versus imipramine, desipramine, and viloxazine in the antireserpine test [1]. Subsequent studies established the ED50 of reboxetine (as mesylate) for reversing reserpine-induced hypothermia in rats at 3 mg/kg p.o. and for blepharospasm at 10 mg/kg p.o. [2]. The ED50 in mouse antireserpine test was determined as 0.55 mg/kg (equivalent to twice-ED50 dose of 1.1 mg/kg) [3].

antireserpine test ED50 in vivo efficacy antidepressant behavioral pharmacology

Cardiac Safety Differentiation: hERG Channel and GIRK Channel Inhibition – Reboxetine vs. Atomoxetine

A clinically relevant differentiation exists between reboxetine and atomoxetine regarding cardiac ion channel effects. Reboxetine did not significantly affect cardiac repolarization (QTc interval) in healthy human subjects at systemic exposures approximately twice the recommended dose [1]. In contrast, atomoxetine directly blocks hERG currents [2]. In vitro, reboxetine inhibits GIRK channels with IC50 values of 29.0 ± 6.2 μM (cardiac-type) and 52.3 ± 10.1 μM (brain-type), while atomoxetine shows IC25 values of 4.5 ± 1.6 μM [3]. These data indicate a wider safety margin for reboxetine versus atomoxetine on cardiac ion channels.

hERG GIRK channel cardiac safety QTc prolongation NRI

Off-Target Receptor Selectivity Profile: Reboxetine vs. Tricyclic Antidepressants (Desipramine, Imipramine)

Reboxetine demonstrates weak affinity (Ki > 1,000 nM) for muscarinic, histaminergic H1, adrenergic α₁, and dopaminergic D2 receptors [1]. In contrast, desipramine and imipramine exhibit significantly higher affinity for these off-target receptors, which underlies their anticholinergic and cardiovascular side-effect profiles [1]. Across 39 receptor and 6 enzyme assays, reboxetine demonstrated specificity for the norepinephrine transporter without significant activity at other CNS targets [1]. This off-target selectivity of >1,000-fold over α-adrenoceptors, 5-HT, dopamine, and muscarinic ACh receptors has been independently confirmed .

off-target binding muscarinic receptor histamine H1 receptor adrenergic alpha1 receptor selectivity

Physicochemical Differentiation: Hydrochloride Salt Properties vs. Mesylate Salt for Formulation and Analytical Applications

CAS 93851-85-5 (hydrochloride salt, MW 349.8 g/mol) differs from the clinically used mesylate salt (CAS 93851-86-6, MW ~413.5 g/mol) in molecular weight, solubility, and hygroscopicity . The hydrochloride salt exhibits a boiling point of 443.7°C at 760 mmHg and flash point of 188.2°C, with calculated vapor pressure of 4.54×10⁻⁸ mmHg at 25°C . The mesylate salt has reported water solubility of ≥8 mg/mL at ≤60°C . These differences necessitate precise salt-form specification when calculating molar concentrations for in vitro assays or when selecting a reference standard for analytical method development [1].

salt form hydrochloride mesylate solubility molecular weight analytical reference

Validated Research and Industrial Application Scenarios for Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride (CAS 93851-85-5)


Analytical Reference Standard for Chiral Chromatography Method Development and Enantiomeric Purity Determination

The racemic hydrochloride salt (CAS 93851-85-5) serves as an ideal reference standard for developing chiral HPLC or SFC methods to resolve (S,S)- and (R,R)-enantiomers. The 130-fold hNET affinity difference between enantiomers [1] makes enantiomeric purity a critical quality attribute. Using the racemic hydrochloride as a system suitability standard enables verification of resolution (Rs) and identification of individual enantiomer peaks, supporting method validation for pharmaceutical quality control and enantioselective pharmacokinetic studies.

In Vitro Norepinephrine Transporter Pharmacology: Defining Baseline sNRI Activity and Selectivity in Radioligand Binding Assays

The reboxetine scaffold (as hydrochloride salt) provides a well-characterized positive control for NET binding and uptake assays, with established Ki values of 1.1 nM (NET), 129 nM (SERT), and >10,000 nM (DAT) . This ~117-fold NET/SERT selectivity window [2] enables researchers to benchmark novel compounds and confirm assay sensitivity. The documented >1,000-fold selectivity over α-adrenoceptors, muscarinic, histaminergic, and dopaminergic receptors [3] supports its use as a selective pharmacological tool for isolating noradrenergic mechanisms.

In Vivo Behavioral Pharmacology: Antidepressant and Norepinephrine Transporter Occupancy Studies in Rodent Models

The established antireserpine ED50 values of 0.55 mg/kg (mouse) [4] and 3–10 mg/kg (rat, hypothermia and blepharospasm reversal) [5] provide validated dosing benchmarks for studies of noradrenergic antidepressant activity. The compound's documented lack of QTc prolongation at supratherapeutic doses [6] and weak off-target receptor binding (Ki >1,000 nM at muscarinic, H1, α₁, D2 receptors) [7] support its use in chronic dosing paradigms where confounds from cardiac or anticholinergic side effects must be minimized.

PET Tracer Precursor and Radioligand Development: Reference Compound for NET Imaging Agent Validation

The reboxetine scaffold serves as the chemical precursor and pharmacological reference for developing NET-targeted PET radioligands, including [¹¹C]MRB and [¹⁸F]fluororeboxetine [8]. The racemic hydrochloride provides a non-radioactive reference standard for HPLC co-injection and metabolite identification. The demonstrated superiority of (S,S)-[¹¹C]MRB over (S,S)-[¹¹C]3-Cl-MRB and (S,S)-[¹⁸F]fluororeboxetine in baboon PET studies [8] establishes the structure-activity framework that requires the racemic hydrochloride as a synthetic intermediate and analytical benchmark for novel NET imaging agent development.

Quote Request

Request a Quote for Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.